(E)-4-chlorobut-2-enoic acid

Catalog No.
S6880035
CAS No.
26340-58-9
M.F
C4H5ClO2
M. Wt
120.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4-chlorobut-2-enoic acid

CAS Number

26340-58-9

Product Name

(E)-4-chlorobut-2-enoic acid

IUPAC Name

(E)-4-chlorobut-2-enoic acid

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

InChI

InChI=1S/C4H5ClO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+

InChI Key

TVOMCUWVZVBDBG-OWOJBTEDSA-N

SMILES

C(C=CC(=O)O)Cl

Canonical SMILES

C(C=CC(=O)O)Cl

Isomeric SMILES

C(/C=C/C(=O)O)Cl

(E)-4-chlorobut-2-enoic acid is an organic compound with the molecular formula C₄H₅ClO₂ and a molecular weight of 120.53 g/mol. It is characterized by a chlorine atom attached to the fourth carbon of a butenoic acid chain, which features a conjugated double bond and a carboxylic acid functional group. This unique structure imparts distinctive chemical properties and reactivity, making it a valuable compound in various scientific research applications, particularly in organic synthesis and biological studies.

Due to its functional groups:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
  • Reduction: Reduction reactions can convert the double bond or the carboxylic acid group into other functional groups.
  • Substitution: The chlorine atom can be substituted with other nucleophiles, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
  • Substitution: Nucleophiles like hydroxide ions or amines can be utilized under basic or neutral conditions.

Several methods exist for synthesizing (E)-4-chlorobut-2-enoic acid:

  • Halogenation of Butenoic Acid: Chlorine is added to butenoic acid under controlled conditions to favor the formation of the (E)-isomer.
  • Grignard Reaction: A suitable Grignard reagent reacts with a chlorinated precursor to yield this compound.
  • Industrial Production: This compound can be produced on an industrial scale by chlorinating butenoic acid derivatives using chlorine gas in the presence of a catalyst, typically under moderate temperatures with controlled addition rates to ensure high yield and purity .

(E)-4-chlorobut-2-enoic acid serves various purposes in scientific research and industry:

  • Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
  • Biology: The compound is investigated for its potential role in enzyme inhibition and protein modification.
  • Medicine: There is ongoing research into its therapeutic applications, particularly as a precursor for drug synthesis.
  • Industry: It finds utility in producing specialty chemicals and intermediates for various industrial processes .

Several compounds share structural similarities with (E)-4-chlorobut-2-enoic acid, each possessing unique characteristics:

Compound NameMolecular FormulaUnique Features
(E)-3-chlorobut-2-enoic acidC₄H₅ClO₂Chlorine at the third carbon position
(E)-4-(dimethylamino)but-2-enoic acidC₆H₁₁NO₂Contains a dimethylamino group
Butanoic acidC₄H₈O₂No halogen or double bond present
(E)-4-fluorobut-2-enoic acidC₄H₅FO₂Fluorine substitution instead of chlorine

Uniqueness

(E)-4-chlorobut-2-enoic acid is unique due to its specific structural features, particularly the presence of both a chlorine atom and a conjugated double bond within a carboxylic acid framework. This combination influences its reactivity and potential applications in synthetic chemistry and biological systems .

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

119.9978071 g/mol

Monoisotopic Mass

119.9978071 g/mol

Heavy Atom Count

7

Melting Point

83.0 °C

Dates

Modify: 2023-11-23
Hu et al. Electrophilic probes for deciphering substrate recognition by O-GlcNAc transferase. Nature Chemical Biology, doi: 10.1038/nchembio.2494, published online 23 October 2017

Explore Compound Types